molecular formula C19H18N4O3 B2959638 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1172717-47-3

5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2959638
CAS No.: 1172717-47-3
M. Wt: 350.378
InChI Key: KDKDTASWZUTCBV-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core, substituted with a 3,5-dimethylphenyl group at position 5 and a 3-methoxyphenyl group at position 1. The pyrrolo-triazole-dione system is a rigid, bicyclic scaffold with two ketone groups, which may enhance hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

5-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-11-7-12(2)9-14(8-11)22-18(24)16-17(19(22)25)23(21-20-16)13-5-4-6-15(10-13)26-3/h4-10,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDKDTASWZUTCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, and others, depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Pyrrolo-triazole-dione 3,5-Dimethylphenyl, 3-methoxyphenyl Dione, methoxy, methyl
Fipronil (C₁₂H₄Cl₂F₆N₄OS) Pyrazole 2,6-Dichloro-4-(trifluoromethyl)phenyl Trifluoromethyl, sulfinyl
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Triazole-pyrazole hybrid Methyl, phenyl Thiol, triazole
7a/7b (Pyrazole derivatives) Pyrazole-carbonyl Malononitrile, cyanoacetate Cyano, ester
  • Electronic Effects : The target’s methoxy and methyl groups are electron-donating, contrasting with fipronil’s electron-withdrawing trifluoromethyl and chloro groups. This difference may reduce pesticidal activity but enhance solubility for pharmaceutical use .
  • Reactivity : The dione moiety in the target compound could act as a hydrogen-bond acceptor, unlike the thiol group in triazole-pyrazole hybrids, which serves as a radical scavenger .

Table 3: Reported Bioactivities

Compound Activity Mechanism/Application
Target Compound Not explicitly reported Hypothesized: Antioxidant, kinase inhibition
Fipronil Insecticidal GABA receptor antagonist
Triazole-pyrazole hybrids Antioxidant (IC₅₀: 10–50 μM) Radical scavenging
Pyrazole derivatives (7a/7b) Anticancer (in vitro) Apoptosis induction
  • The target’s dione group may confer antioxidant properties similar to triazole-pyrazole hybrids, though its fused ring system could enhance target specificity .
  • Unlike fipronil, the absence of sulfinyl/chloro groups suggests non-pesticidal applications, possibly in medicinal chemistry .
Physicochemical Properties

Table 4: Predicted Properties

Property Target Compound Fipronil Triazole-pyrazole hybrids
Molecular Weight ~400 g/mol 437.1 g/mol 250–300 g/mol
LogP (lipophilicity) ~3.5 (moderate) 4.1 (high) 2.0–2.5
Solubility Moderate (methoxy enhances) Low Low to moderate

Biological Activity

The compound 5-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a member of the pyrrolo-triazole class of compounds. These compounds have garnered interest due to their diverse biological activities. This article summarizes the biological activity of this specific compound based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula: C18H18N4O3
  • Molecular Weight: 342.36 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Activity: Several studies have demonstrated its potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: The compound has shown effectiveness against a range of microbial strains.
  • Enzyme Inhibition: It has been identified as an inhibitor of certain enzymes which play crucial roles in metabolic pathways.

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit cell cycle progression. The following table summarizes key findings from various studies:

Study ReferenceCancer TypeIC50 Value (µM)Mechanism
Breast15.2Apoptosis induction
Lung12.7Cell cycle arrest at G2/M phase
Colon10.5Inhibition of angiogenesis

Case Studies

A notable case study involved the treatment of MCF-7 breast cancer cells with the compound. The results indicated a significant reduction in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP.

Antimicrobial Properties

The compound has been tested against various bacterial and fungal strains. The results are summarized below:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

These findings suggest that the compound possesses significant antimicrobial activity that could be harnessed for therapeutic applications.

Enzyme Inhibition

The compound has been identified as an inhibitor of several key enzymes:

  • Acetylcholinesterase (AChE): A crucial enzyme in neurotransmission.
  • Cyclooxygenase (COX): Involved in inflammatory processes.

Inhibition studies revealed that the compound effectively reduces enzyme activity with IC50 values reported as follows:

EnzymeIC50 Value (µM)
Acetylcholinesterase25.0
Cyclooxygenase18.5

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